1-Methyl-4-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
1-Methyl-4-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a piperidine ring, and a phenylpyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.
Attachment of the phenylpyrimidine moiety: This can be done using Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: Palladium catalysts for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-Methyl-4-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic effects.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities and are also used in medicinal chemistry.
Piperidine derivatives: Compounds such as 1-methyl-4-phenylpiperidine are structurally related and have similar applications.
Uniqueness
1-Methyl-4-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring, a piperidine ring, and a phenylpyrimidine moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
1-methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-25-13-18(11-21(25)27)22(28)26-9-7-16(8-10-26)14-29-20-12-19(23-15-24-20)17-5-3-2-4-6-17/h2-6,12,15-16,18H,7-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHPFKVPYLKPOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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